1-O-Methyl-2-deoxy-D-ribose

Description

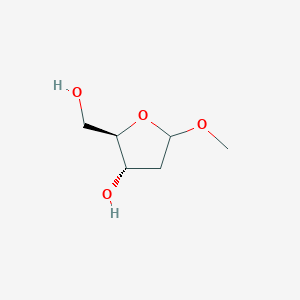

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJZDFWPSOTHM-YRZWDFBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@@H]([C@H](O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-O-Methyl-2-deoxy-D-ribose: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyl-2-deoxy-D-ribose is a methylated derivative of the naturally occurring monosaccharide 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA). The introduction of a methyl group at the anomeric carbon (C-1) modifies its chemical properties, rendering it a valuable intermediate in various synthetic applications, including the synthesis of nucleoside analogues and other carbohydrate-based therapeutics. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological context of its parent molecule, 2-deoxy-D-ribose.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₄ | |

| Molecular Weight | 148.16 g/mol | |

| CAS Number | 60134-26-1 | |

| Appearance | Liquid | |

| Density | 1.224 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.47 | |

| SMILES String | COC1C--INVALID-LINK----INVALID-LINK--O1 | |

| InChI Key | NVGJZDFWPSOTHM-YRZWDFBDSA-N |

Experimental Protocols

Synthesis of this compound via Fischer Glycosidation

This protocol describes a general method for the synthesis of this compound from 2-deoxy-D-ribose using a Fischer glycosidation reaction.[1][2] This method involves the acid-catalyzed reaction of the sugar with an excess of methanol (B129727).

Materials:

-

2-deoxy-D-ribose

-

Anhydrous methanol

-

Strongly acidic ion-exchange resin (e.g., Amberlite IR-120) or anhydrous hydrogen chloride (HCl) gas

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-deoxy-D-ribose in a 10-20 fold excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid. If using an ion-exchange resin, add approximately 10-20% by weight of the sugar. If using HCl, bubble the dry gas through the methanol solution until it is saturated.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If an ion-exchange resin was used, filter it off. If HCl was used, neutralize the reaction mixture by the slow addition of a base such as sodium bicarbonate until the effervescence ceases.

-

Filter the mixture to remove any salts.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Logical Workflow for Fischer Glycosidation:

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of methylated sugars, which can be adapted for this compound. Derivatization is often necessary to increase the volatility of the sugar.

Materials:

-

Sample of this compound

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

-

Anhydrous pyridine (B92270) or other suitable solvent

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

-

Autosampler vials

Procedure:

-

Derivatization:

-

Accurately weigh a small amount of the sample (e.g., 1-5 mg) into a clean, dry autosampler vial.

-

Add a suitable solvent (e.g., 100 µL of anhydrous pyridine) to dissolve the sample.

-

Add the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS).

-

Seal the vial and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.

-

Cool the sample to room temperature before analysis.

-

-

GC-MS Analysis:

-

Injector: Set the injector temperature to 250-280 °C. Use a split or splitless injection mode depending on the sample concentration.

-

Oven Program: A typical temperature program would be: initial temperature of 100-140 °C, hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of 250-280 °C, and hold for 5-10 minutes.[3]

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-600.

-

Data Analysis: Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. The fragmentation pattern will be characteristic of the trimethylsilyl (B98337) (TMS) derivative.

-

Experimental Workflow for GC-MS Analysis:

Biological Context: The Role of the Parent Molecule, 2-Deoxy-D-ribose

While specific biological signaling pathways involving this compound have not been extensively documented, the parent molecule, 2-deoxy-D-ribose, is known to exert biological effects. Notably, at high concentrations, it can induce cellular damage through the generation of oxidative stress and protein glycation. This has been observed in pancreatic beta-cells, leading to cytotoxicity and apoptosis.[4]

Signaling Pathway of 2-Deoxy-D-ribose Induced Apoptosis in Pancreatic Beta-Cells

The following diagram illustrates the proposed mechanism by which 2-deoxy-D-ribose induces apoptosis in pancreatic beta-cells. It is important to note that this pathway is for the parent compound, and the effects of 1-O-methylation on this process are not currently established.

Applications in Drug Development

This compound serves as a key starting material in the synthesis of various nucleoside analogues.[5][6] The methyl group at the anomeric position acts as a protecting group, allowing for selective modifications at other positions of the sugar ring. These modified nucleosides are of significant interest in the development of antiviral and anticancer agents, as they can act as chain terminators in DNA synthesis or as inhibitors of key enzymes in nucleotide metabolism.

Conclusion

This compound is a synthetically important derivative of 2-deoxy-D-ribose. This guide has provided a detailed overview of its chemical properties, along with practical experimental protocols for its synthesis and analysis. While its direct biological role is not well-defined, understanding the biological effects of its parent molecule provides a valuable context for its potential applications and for future research into the biological significance of O-methylated deoxy sugars. The methodologies and data presented herein are intended to support researchers and drug development professionals in the effective utilization of this versatile chemical entity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. madridge.org [madridge.org]

- 6. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to the Structure of 1-O-Methyl-2-deoxy-D-ribose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 1-O-Methyl-2-deoxy-D-ribose. This methylated derivative of the fundamental biological sugar 2-deoxy-D-ribose is of significant interest as a synthetic intermediate in medicinal chemistry and drug development. This document consolidates key data, including its chemical and physical properties, detailed spectroscopic information for its anomeric forms, a robust experimental protocol for its synthesis, and an exploration of its potential biological significance. The information is presented to be a practical resource for researchers working with this and related carbohydrate derivatives.

Chemical Structure and Isomerism

This compound, also known as methyl 2-deoxy-D-ribofuranoside, is a monosaccharide derivative with the chemical formula C₆H₁₂O₄.[1] Its structure consists of a 2-deoxy-D-ribose sugar in its furanose (five-membered ring) form, with a methyl group attached to the anomeric carbon (C1) via an O-glycosidic bond. This methylation locks the molecule in its cyclic form, preventing mutarotation to the open-chain or pyranose forms.

Like other glycosides, this compound exists as two anomers, designated as α and β, which differ in the stereochemical orientation of the methoxy (B1213986) group at the anomeric center. In the α-anomer, the methoxy group is on the opposite side of the ring from the C4 substituent (the CH₂OH group), while in the β-anomer, it is on the same side.

The furanose ring is not planar and adopts puckered conformations, typically described by pseudorotation analysis. For methyl 2'-deoxy-β-D-ribofuranoside, the conformational equilibrium in aqueous solution is dominated by the S-type conformer (approximately 70%), with the remaining population being the N-type conformer. The S-type conformer is characterized by a C2'-endo pucker, while the N-type has a C3'-endo pucker. The α-anomer, in contrast, strongly favors an S-type conformation.

Below are diagrams of the α and β anomers of this compound.

Caption: α-anomer of 1-O-Methyl-2-deoxy-D-ribofuranose.

Caption: β-anomer of 1-O-Methyl-2-deoxy-D-ribofuranose.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₄ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| CAS Number | 60134-26-1 | [1] |

| Appearance | Viscous liquid | [2] |

| Density | 1.224 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4665-1.4725 | [2] |

| Optical Rotation | +22.0° to +40.0° (c=1 in water) | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the characterization of this compound, allowing for the unambiguous assignment of its anomeric configuration and ring conformation.

¹H NMR Spectroscopic Data (D₂O)

| Proton | α-anomer Chemical Shift (ppm) | β-anomer Chemical Shift (ppm) |

| H-1' | 4.90 | 4.83 |

| H-2'a | 1.95 | 2.21 |

| H-2'b | 2.28 | 2.15 |

| H-3' | 4.29 | 4.31 |

| H-4' | 3.97 | 4.02 |

| H-5'a, 5'b | 3.65 | 3.66 |

| -OCH₃ | 3.28 | 3.29 |

Note: The assignments are based on data for methyl 2'-deoxy-α/β-D-ribofuranosides.

¹³C NMR Spectroscopic Data (CDCl₃, Estimated)

While a definitive published spectrum for this compound was not identified, the following are estimated chemical shifts based on data for methyl β-D-ribofuranoside and general principles of ¹³C NMR spectroscopy.[3]

| Carbon | Estimated Chemical Shift (ppm) |

| C1 | 108-110 |

| C2 | 38-42 |

| C3 | 70-74 |

| C4 | 83-87 |

| C5 | 62-65 |

| -OCH₃ | 54-56 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer glycosidation of 2-deoxy-D-ribose with methanol (B129727) under acidic catalysis. This method yields a mixture of the α and β anomers, which can be separated by chromatography.

Materials:

-

2-deoxy-D-ribose

-

Anhydrous methanol

-

Dowex 50W-X8 resin (H⁺ form)

-

Anhydrous sodium carbonate

-

Dichloromethane

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

A suspension of 2-deoxy-D-ribose in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Dowex 50W-X8 resin (H⁺ form) is added as the acid catalyst.

-

The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resin is removed by filtration.

-

The filtrate is neutralized with anhydrous sodium carbonate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the α and β anomers.

-

The fractions containing the desired products are collected, and the solvent is evaporated to yield the pure anomers as viscous oils.

Below is a workflow diagram for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

NMR Sample Preparation

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O or CDCl₃)

-

NMR tube

-

Pipette

Procedure:

-

Approximately 5-10 mg of the purified this compound anomer is weighed and placed in a clean, dry vial.

-

Using a pipette, approximately 0.6-0.7 mL of the chosen deuterated solvent is added to the vial.

-

The sample is gently agitated to ensure complete dissolution.

-

The solution is then transferred to a standard 5 mm NMR tube.

-

The NMR tube is capped and carefully placed in the NMR spectrometer for analysis.

Biological Significance

Currently, there is limited direct evidence for a specific biological role or signaling pathway involving this compound. It is primarily utilized as a synthetic intermediate in the preparation of modified nucleosides and other carbohydrate-based molecules for drug discovery and biochemical studies.

The biological relevance of this compound can be inferred from its parent molecule, 2-deoxy-D-ribose. 2-deoxy-D-ribose is a crucial component of deoxyribonucleic acid (DNA). Beyond its structural role in DNA, free 2-deoxy-D-ribose has been shown to exhibit biological activities, including the induction of angiogenesis and apoptosis in certain cell types.

The 1-O-methylation of 2-deoxy-D-ribose has several important implications for its chemical and biological properties:

-

Increased Stability: The O-glycosidic bond is generally more stable to hydrolysis than the hemiacetal of the parent sugar. This increased stability makes it a useful building block in multi-step organic syntheses.

-

Blocked Phosphorylation: The methylation at the anomeric carbon prevents the phosphorylation at this position, which is a key step in the metabolism of many sugars. This suggests that this compound is unlikely to enter mainstream carbohydrate metabolic pathways.

-

Altered Biological Interactions: The presence of the methyl group can alter the way the molecule interacts with enzymes and receptors. It may act as an antagonist or inhibitor of enzymes that normally process 2-deoxy-D-ribose.

Further research is needed to fully elucidate any specific biological functions or metabolic fate of this compound. Its primary importance remains as a versatile tool for the synthesis of complex and biologically active molecules.

References

An In-Depth Technical Guide to 1-O-Methyl-2-deoxy-D-ribose (CAS: 60134-26-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Methyl-2-deoxy-D-ribose is a methylated derivative of the naturally occurring sugar 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA). Primarily utilized in synthetic organic chemistry, this compound serves as a key intermediate and glycosyl donor in the synthesis of various nucleoside analogues and other complex carbohydrate structures. Its methylated anomeric position offers specific stereochemical control and reactivity in glycosylation reactions. While direct biological activity and specific signaling pathways for this compound are not extensively documented in current literature, the well-studied biological impact of its parent compound, 2-deoxy-D-ribose, particularly in inducing oxidative stress and apoptosis, provides a critical framework for potential toxicological and pharmacological considerations. This guide summarizes the available physicochemical data, outlines relevant experimental protocols, and explores the biological context of this important synthetic building block.

Physicochemical Properties

This compound is a viscous, colorless to light yellow liquid. Its key physical and chemical properties are summarized below for easy reference.[1][2][3]

| Property | Value | Reference(s) |

| CAS Number | 60134-26-1 | [1] |

| Molecular Formula | C₆H₁₂O₄ | [1][4] |

| Molecular Weight | 148.16 g/mol | [1][4] |

| Appearance | Clear colorless to yellow viscous liquid | [3] |

| Density | 1.224 g/mL at 25 °C | |

| Refractive Index | n20/D 1.47 | |

| Optical Rotation | +22.0° to +40.0° (c=1 in water) | [3] |

| Assay | ≥88.0% to 96% (sum of isomers) | [3] |

| SMILES String | COC1C--INVALID-LINK----INVALID-LINK--O1 | [3] |

| InChI Key | NVGJZDFWPSOTHM-YRZWDFBDSA-N |

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from 2-deoxy-D-ribose. The most common method is a Fischer glycosylation, which involves reacting the parent sugar with methanol (B129727) under acidic conditions.[5] This reaction introduces a methoxy (B1213986) group at the anomeric carbon (C1), resulting in a mixture of α and β anomers.

General Experimental Protocol: Acid-Catalyzed Methylation

-

Preparation: Suspend 2-deoxy-D-ribose in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., hydrochloric acid, sulfuric acid, or a strongly acidic ion-exchange resin).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Neutralization: Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by adding a suitable base (e.g., sodium bicarbonate, silver carbonate, or a basic ion-exchange resin) until the pH is neutral.

-

Filtration and Concentration: Filter the mixture to remove any salts or the resin. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography on silica (B1680970) gel to separate the anomers and remove any unreacted starting material or byproducts.

Caption: General workflow for the synthesis of this compound.

Use in Nucleoside Synthesis

This compound serves as a glycosyl donor for the synthesis of 2'-deoxynucleosides. The 1-O-methyl group acts as a leaving group that can be activated by a Lewis acid, facilitating the coupling with a nucleobase.

General Experimental Protocol: Vorbrüggen Glycosylation (Modified)

-

Nucleobase Silylation: In an inert atmosphere, suspend the desired heterocyclic base (e.g., a purine (B94841) or pyrimidine) in an anhydrous solvent like acetonitrile (B52724) or 1,2-dichloroethane. Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) and a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). Heat the mixture to ensure complete silylation of the nucleobase.

-

Glycosylation: Cool the silylated nucleobase solution. Add this compound to the mixture.

-

Activation: Add a Lewis acid promoter, typically TMSOTf, dropwise at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until TLC indicates the consumption of the starting materials.

-

Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting nucleoside analogue by silica gel column chromatography.

References

- 1. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 90% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

Synthesis of 1-O-Methyl-2-deoxy-D-ribose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-O-Methyl-2-deoxy-D-ribose, a crucial intermediate in nucleoside chemistry and drug discovery. This document details the core synthetic methodologies, providing detailed experimental protocols and quantitative data to support researchers in the practical application of these procedures.

Introduction

This compound, a derivative of the fundamental DNA sugar 2-deoxy-D-ribose, serves as a key building block in the synthesis of various biologically active molecules. The strategic introduction of a methyl group at the anomeric (C-1) position provides a stable protecting group, facilitating regioselective modifications at other positions of the sugar ring. This guide focuses on the prevalent and efficient methods for its preparation, primarily through the acid-catalyzed methylation of 2-deoxy-D-ribose.

Core Synthetic Methodology: Acid-Catalyzed Methylation

The most direct and widely employed method for the synthesis of this compound is the reaction of 2-deoxy-D-ribose with methanol (B129727) in the presence of an acid catalyst. This reaction proceeds via the formation of a transient oxocarbenium ion at the anomeric center, which is then trapped by methanol to yield the corresponding methyl glycoside. The reaction typically yields a mixture of α and β anomers.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established procedures for the preparation of alkyl 2-deoxy-D-ribosides.[1]

Materials:

-

2-deoxy-D-ribose

-

Methanol (anhydrous)

-

Hydrogen Chloride (HCl), as a solution in methanol or gaseous

-

Triethylamine (B128534) or other suitable base for neutralization

-

Acetone (for washing)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A solution of 3% hydrogen chloride in anhydrous methanol is prepared. This can be achieved by bubbling dry HCl gas through cold methanol or by the careful addition of a concentrated HCl solution to methanol, followed by drying.

-

Glycosylation: 2-deoxy-D-ribose is added to the cooled (typically -5 to 0 °C) methanolic HCl solution. The reaction mixture is stirred at this temperature for a specified period (e.g., 16 hours), allowing for the formation of the methyl glycoside.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: Upon completion, the reaction is carefully neutralized with a base such as triethylamine while maintaining a low temperature (below 10 °C).[1] The formation of a salt (triethylammonium chloride) will be observed.

-

Work-up: The precipitated salt is removed by filtration, and the filter cake is washed with a suitable solvent like acetone.[1]

-

Isolation: The combined filtrate and washings are concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel to separate the anomers and remove any unreacted starting material or byproducts.

Reaction Parameters and Quantitative Data

The efficiency of the synthesis is influenced by several factors, including reaction time, temperature, and the concentration of the acid catalyst. The following table summarizes typical quantitative data associated with this synthesis.

| Parameter | Value/Range | Notes |

| Starting Material | 2-deoxy-D-ribose | Commercially available. |

| Reagent | Anhydrous Methanol with 3% HCl | Serves as both solvent and reactant. |

| Reaction Temperature | -5 to 0 °C | Lower temperatures can improve selectivity. |

| Reaction Time | 12-24 hours | Monitored by TLC for completion. |

| Yield | Variable | Dependent on reaction conditions and purification. |

| Anomeric Ratio (α:β) | Variable | Influenced by thermodynamic vs. kinetic control. |

Visualizing the Synthetic Pathway

The synthesis of this compound from 2-deoxy-D-ribose can be represented as a straightforward logical workflow.

Broader Context: Synthesis of 2-Deoxy-Sugar Derivatives

The synthesis of this compound is a specific example within the broader field of 2-deoxyglycoside synthesis. The absence of a hydroxyl group at the C-2 position prevents the formation of a participating neighboring group, which in other glycosylation reactions can help control the stereochemical outcome at the anomeric center. This often leads to mixtures of anomers in the synthesis of 2-deoxyglycosides.

Various synthetic strategies have been developed to address this challenge, including:

-

Direct Glycosylation: As described in this guide, this method involves the direct reaction of a 2-deoxy-sugar with an alcohol in the presence of an acid or other activating agent.[2]

-

Indirect Methods: These approaches often involve the use of a temporary C-2 substituent that can direct the stereochemistry of the glycosylation before being removed.

-

De Novo Synthesis: Building the 2-deoxy-sugar backbone from smaller, achiral precursors.

The choice of synthetic route depends on the desired stereochemistry, the scale of the reaction, and the availability of starting materials.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of modified nucleosides, which are a cornerstone of antiviral and anticancer therapies. The methyl group at the anomeric position can be retained in the final product or can be replaced by a nucleobase in a subsequent glycosylation step. The ability to selectively protect the anomeric position allows for precise chemical modifications at other positions of the sugar ring, enabling the synthesis of a diverse range of nucleoside analogs for biological screening.

Conclusion

The synthesis of this compound via acid-catalyzed methylation of 2-deoxy-D-ribose is a robust and straightforward method for producing this important synthetic intermediate. By understanding the core methodology and the key experimental parameters, researchers can efficiently prepare this compound for use in a wide range of applications, from fundamental chemical research to the development of novel therapeutic agents. This guide provides the necessary technical details to facilitate the successful implementation of this synthesis in a laboratory setting.

References

The Biological Significance of 2-Deoxy-D-Ribose Derivatives: A Technical Guide for Researchers

An in-depth exploration of the multifaceted roles of 2-deoxy-D-ribose and its derivatives, from their fundamental position in genetic material to their emerging applications in drug development and regenerative medicine.

Introduction

2-Deoxy-D-ribose, a simple monosaccharide, is a cornerstone of life as a fundamental component of deoxyribonucleic acid (DNA).[1] Its derivatives, however, extend far beyond this primary structural role, exhibiting a remarkable spectrum of biological activities. These molecules are pivotal in diverse physiological and pathological processes, including angiogenesis, cellular stress, and the modulation of immune responses. Furthermore, synthetic derivatives of 2-deoxy-D-ribose form the basis of critical therapeutic agents in the fight against cancer and viral diseases.[2][3] This technical guide provides a comprehensive overview of the biological roles of 2-deoxy-D-ribose derivatives, intended for researchers, scientists, and professionals in drug development. It delves into their mechanisms of action, presents quantitative data on their efficacy, and provides detailed experimental protocols for their study.

Core Biological Roles and Signaling Pathways

The biological activities of 2-deoxy-D-ribose and its derivatives are diverse, impacting cellular processes from energy metabolism to the formation of new blood vessels.

The Foundation of Genetic Material

The most well-known role of 2-deoxy-D-ribose is as the sugar moiety in the backbone of DNA.[4] Its structure, lacking a hydroxyl group at the 2' position, confers greater chemical stability to DNA compared to the ribose found in RNA, a critical feature for the long-term storage of genetic information.[4] This fundamental role makes 2-deoxy-D-ribose and its phosphorylated derivatives essential for DNA replication, repair, and transcription.

Pro-Angiogenic Effects and Wound Healing

A significant and increasingly studied role of 2-deoxy-D-ribose is its ability to promote angiogenesis, the formation of new blood vessels.[5] This pro-angiogenic activity is crucial for tissue repair and wound healing.[6] Studies have shown that 2-deoxy-D-ribose can stimulate endothelial cell migration, proliferation, and the formation of tube-like structures, processes central to angiogenesis.[7][8] Its efficacy in promoting new blood vessel formation has been reported to be comparable to that of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic cytokine.[9]

The signaling pathway for 2-deoxy-D-ribose-induced angiogenesis has been elucidated to involve the activation of NADPH oxidase 2 (NOX2), which in turn triggers the nuclear factor kappa B (NF-κB) pathway.[10] This signaling cascade leads to the upregulation of VEGF receptor 2 (VEGFR2), amplifying the pro-angiogenic response.[1][10]

Cellular Stress and Apoptosis

Paradoxically, while promoting cell growth in the context of angiogenesis, 2-deoxy-D-ribose can also induce cellular stress and apoptosis (programmed cell death) in certain cell types.[11] This is attributed to its ability to induce oxidative stress and deplete intracellular glutathione, a key antioxidant.[8][11] This dual functionality highlights the context-dependent nature of its biological effects.

Therapeutic Applications of 2-Deoxy-D-Ribose Derivatives

The unique biological activities of 2-deoxy-D-ribose have been harnessed in the development of potent therapeutic agents, particularly in the fields of oncology and virology.

Anticancer Agents

A prominent example of a 2-deoxy-D-ribose derivative used in cancer therapy is Floxuridine (2'-deoxy-5-fluorouridine).[12] It is an antimetabolite that, once inside the cell, is converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP).[6][10] FdUMP is a potent inhibitor of thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[6][10] By blocking this enzyme, Floxuridine disrupts DNA synthesis and repair, leading to the death of rapidly dividing cancer cells.[10]

Antiviral Agents

In the realm of antiviral therapeutics, Didanosine (B1670492) (2',3'-dideoxyinosine or ddI) is a notable 2-deoxy-D-ribose derivative.[13] It is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection.[14] Didanosine is a prodrug that is intracellularly converted to its active triphosphate form, dideoxyadenosine triphosphate (ddATP).[5][15] ddATP competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[15] Because ddATP lacks a 3'-hydroxyl group, its incorporation results in the termination of DNA chain elongation, thereby inhibiting viral replication.[5][14]

Quantitative Data on 2-Deoxy-D-Ribose Derivatives

The following tables summarize key quantitative data for the biological activities of 2-deoxy-D-ribose and its therapeutic derivatives.

Table 1: Pro-Angiogenic Activity of 2-Deoxy-D-Ribose

| Assay | Cell Type | Effective Concentration | Observed Effect |

| Endothelial Cell Migration Assay (Boyden Chamber) | Human Aortic Endothelial Cells (HAECs) | 10 µM - 1 mM | Increased cell migration[1][6] |

| In Vitro Tube Formation Assay | Human Aortic Endothelial Cells (HAECs) | 100 µM | Stimulation of tube-like structure formation[13] |

| Chick Chorioallantoic Membrane (CAM) Assay | N/A | 20 and 200 µ g/day/embryo | Induction of angiogenesis[13] |

Table 2: Therapeutic Efficacy of 2-Deoxy-D-Ribose Derivatives

| Derivative | Therapeutic Area | Target | Cell Line/Virus | IC₅₀ / EC₅₀ |

| Floxuridine | Anticancer | Thymidylate Synthase | Murine Ly-2.1+ve thymoma | 0.51 nM[16] |

| Didanosine | Antiviral | HIV-1 Reverse Transcriptase | HIV-1 in MT-4 cells | 4.8 µM[17] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Synthesis of 2-Deoxy-D-Ribose Derivatives

Synthesis of Floxuridine (2'-Deoxy-5-fluorouridine)

This procedure is adapted from a method involving the coupling of a protected ribofuranosyl chloride with a silylated fluoropyrimidine.[16]

-

Preparation of 3,5-Di-O-p-chlorobenzoyl-2-deoxy-α-D-ribofuranosyl Chloride: This intermediate is prepared from 2-deoxy-D-ribose through a series of protection and chlorination steps.

-

Silylation of 5-Fluorouracil (B62378): 5-Fluorouracil is reacted with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to produce 2,4-bis(trimethylsilyloxy)-5-fluoropyrimidine.

-

Coupling Reaction: The protected ribofuranosyl chloride and the silylated 5-fluorouracil are reacted in an appropriate solvent (e.g., chloroform) in the presence of a catalyst (e.g., nitrophenol) at a controlled temperature (e.g., 30°C).[16]

-

Deprotection: The protecting groups (p-chlorobenzoyl) are removed by treatment with methanolic ammonia (B1221849) to yield Floxuridine.[7] The product is then purified by crystallization.[7]

Synthesis of Didanosine (2',3'-dideoxyinosine)

A common synthetic route for Didanosine involves the deoxygenation of a ribonucleoside precursor.[12]

-

Preparation of a 2',3'-Didehydro-2',3'-dideoxyinosine Intermediate: This can be achieved from inosine (B1671953) through a series of reactions involving protection of the 5'-hydroxyl group, formation of a 2',3'-cyclic intermediate, and subsequent elimination.

-

Catalytic Hydrogenation: The double bond in the 2',3'-didehydro-2',3'-dideoxyinosine intermediate is reduced by catalytic hydrogenation (e.g., using palladium on carbon as a catalyst) to yield the 2',3'-dideoxyinosine (Didanosine).[18]

-

Purification: The final product is purified by recrystallization.[18]

Angiogenesis Assays

The following are generalized protocols for common in vitro and in vivo angiogenesis assays.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay assesses the angiogenic potential of a substance on the highly vascularized chorioallantoic membrane of a chicken embryo.[11][19]

References

- 1. Frontiers | Assessment of the Angiogenic Potential of 2-Deoxy-D-Ribose Using a Novel in vitro 3D Dynamic Model in Comparison With Established in vitro Assays [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploration of 2-deoxy-D-ribose and 17β-Estradiol as alternatives to exogenous VEGF to promote angiogenesis in tissue-engineered constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of the Angiogenic Potential of 2-Deoxy-D-Ribose Using a Novel in vitro 3D Dynamic Model in Comparison With Established in vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Floxuridine synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]

- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. The chorioallantoic membrane: A novel approach to extrapolate data from a well‐established method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.iarc.who.int [publications.iarc.who.int]

- 13. mdpi.com [mdpi.com]

- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]

- 16. US20200262859A1 - Floxuridine synthesis - Google Patents [patents.google.com]

- 17. Synthesis and in vitro anti-HIV activities of didanosine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EP1887013A1 - A process for preparing didanosine - Google Patents [patents.google.com]

- 19. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Stability and Storage of 1-O-Methyl-2-deoxy-D-ribose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-O-Methyl-2-deoxy-D-ribose, a key intermediate in the synthesis of nucleoside analogues and other pharmaceuticals. Understanding the stability profile of this compound is critical for ensuring its integrity throughout its use in research and drug development. This document summarizes available data on its chemical stability under various conditions, provides general protocols for stability assessment, and discusses its storage and handling.

Chemical Stability

This compound, a methyl glycoside of 2-deoxy-D-ribose, possesses a glycosidic bond that is susceptible to hydrolysis, particularly under acidic conditions. The stability of this bond is a primary determinant of the compound's overall shelf-life and integrity in various experimental and formulation settings.

pH Stability

In neutral and basic solutions, the glycosidic bond of methyl glycosides is generally more stable. However, strong basic conditions coupled with high temperatures can also lead to degradation.

Thermal Stability

Thermal degradation of sugars and their derivatives can occur at elevated temperatures, leading to the formation of various degradation products. For this compound, high temperatures can accelerate the rate of hydrolysis, especially in unbuffered aqueous solutions where the pH may decrease due to the formation of acidic degradation products. As a liquid at room temperature, its stability in the neat form is generally good under recommended storage conditions.

Oxidative Stability

This compound is incompatible with strong oxidizing agents, which can lead to its degradation. Contact with such agents should be avoided.

Storage Conditions

Proper storage is essential to maintain the quality and stability of this compound. The following conditions are recommended based on information from various suppliers and general chemical handling principles.

Table 1: Recommended Storage Conditions for this compound

| Form | Recommended Storage Temperature | Duration | Container | Additional Recommendations |

| Neat Liquid | Room Temperature | Short-term | Tightly sealed, inert glass vial | Store in a cool, dry, well-ventilated area. Protect from light. |

| Neat Liquid | -20°C | Long-term (≥4 years) | Tightly sealed, inert glass vial | Ensure the container is properly sealed to prevent moisture absorption upon warming. |

| Aqueous Solution | 2-8°C | Short-term (≤1 day) | Sterile, tightly sealed container | Prepare fresh solutions as needed. Aqueous solutions are not recommended for long-term storage. |

| In Solvent (e.g., Ethanol, DMSO) | -20°C | Varies by solvent | Tightly sealed, inert glass vial | Use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen). |

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.

General Forced Degradation Protocol

This protocol outlines a general approach to assess the stability of this compound under various stress conditions. The goal is to induce a target degradation of 5-20%.

Workflow for a Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is suitable for separating this compound from its potential degradation products. Due to the lack of a strong chromophore in the molecule, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is recommended.

Table 2: Example HPLC Parameters for Stability Analysis

| Parameter | Condition |

| Column | Amine-based or hydrophilic interaction liquid chromatography (HILIC) column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30-40 °C |

| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |

| Injection Vol. | 10-20 µL |

Potential Degradation Pathways and Biological Implications

Hydrolysis Pathway

The primary degradation pathway is the hydrolysis of the glycosidic bond.

Hydrolysis of this compound ```dot digraph "Hydrolysis Pathway" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Reactant [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products [label="2-deoxy-D-ribose + Methanol", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactant -> Products [label=" H+ / H2O "]; }

Caption: Potential mechanism of cellular damage induced by 2-deoxy-D-ribose.

Conclusion

This compound is a moderately stable compound that is susceptible to acid-catalyzed hydrolysis. For optimal stability, it should be stored in a cool, dry place, away from strong acids and oxidizing agents. For long-term storage, temperatures of -20°C are recommended. Aqueous solutions of the compound have limited stability and should be prepared fresh. Researchers and drug development professionals should consider performing forced degradation studies to fully characterize its stability profile in their specific applications and formulations. The use of a stability-indicating HPLC method with RI or ELSD detection is crucial for accurately monitoring the purity and degradation of this important synthetic intermediate.

Prebiotic Synthesis of 2-Deoxy-D-Ribose: A Technical Guide

The origin of 2-deoxy-D-ribose (B167953), the sugar moiety of deoxyribonucleic acid (DNA), is a cornerstone in understanding the chemical beginnings of life. Unlike its counterpart, D-ribose of RNA, the prebiotic synthesis of 2-deoxy-D-ribose has been a subject of intense debate regarding its plausibility and potential pathways. This technical guide provides an in-depth overview of the core prebiotic synthesis routes of 2-deoxy-D-ribose, focusing on key experimental findings. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental chemistry of life's building blocks.

Aldol (B89426) Condensation of Acetaldehyde (B116499) and D-Glyceraldehyde

One of the most promising and experimentally supported pathways for the prebiotic synthesis of 2-deoxy-D-ribose is the aldol condensation of acetaldehyde and D-glyceraldehyde. This reaction has been shown to be promoted by prebiotically plausible catalysts such as amino esters and amino nitriles, yielding 2-deoxy-D-ribose with notable selectivity.

Amino Ester and Amino Nitrile Catalysis

Research has demonstrated that proteinogenic amino esters and amino nitriles can catalyze the formation of 2-deoxy-D-pentoses from acetaldehyde and D-glyceraldehyde in aqueous environments.[1][2][3] This pathway is significant as it provides a route to 2-deoxy-D-ribose from smaller, prebiotically available precursors.

A key study demonstrated that using 20 mol% of proteinogenic amino esters promotes the selective formation of 2-deoxy-D-ribose over its diastereomer, 2-deoxy-D-threopentose, with combined yields of ≥4%.[4][5] Furthermore, a two-step synthesis starting from interstellar building blocks (formaldehyde, glycolaldehyde, and acetaldehyde) has been proposed. In this scenario, amino nitriles first catalyze the enantioselective synthesis of D-glyceraldehyde, which then reacts with acetaldehyde to form 2-deoxy-D-ribose in yields of ≥5%.[4][5] A one-pot reaction combining all three starting materials has also been explored.[1]

dot

Caption: Aldol condensation of acetaldehyde and D-glyceraldehyde.

Quantitative Data

The following table summarizes the quantitative data for the amino ester and amino nitrile-catalyzed synthesis of 2-deoxy-D-ribose.

| Catalyst Type | Promoter Concentration | Reactants | Product(s) | Yield | Reference(s) |

| Proteinogenic Amino Esters | 20 mol% | Acetaldehyde + D-Glyceraldehyde | 2-Deoxy-D-ribose + 2-Deoxy-D-threopentose | ≥4% (combined) | [4] |

| Proteinogenic Amino Nitriles | 20 mol% | Formaldehyde + Glycolaldehyde → D-Glyceraldehyde; then + Acetaldehyde | 2-Deoxy-D-ribose | ≥5% | [4] |

Experimental Protocols

General Procedure for Amino Ester Catalyzed Synthesis of 2-Deoxy-D-pentoses:

-

To a solution of D-glyceraldehyde in pH 7.0 buffer, add acetaldehyde and the amino ester promoter (20 mol%).

-

Stir the reaction mixture at room temperature for a specified period (e.g., 7 days).

-

Monitor the reaction progress by mass spectrometry and ¹H NMR spectroscopy.

-

Upon completion, quench the reaction and add a trapping agent, such as N,N-diphenylhydrazine, to convert the sugar products into their corresponding hydrazones for easier purification and analysis.

-

Isolate the hydrazone products by column chromatography.

-

Analyze the products by HPLC and mass spectrometry, and compare with authentic standards to determine the yield and diastereoselectivity.[1][6]

One-Pot Synthesis from Formaldehyde, Glycolaldehyde, and Acetaldehyde:

-

Combine formaldehyde, glycolaldehyde, and acetaldehyde in a pH 7.0 buffer.

-

Add the amino ester or amino nitrile promoter (20 mol%).

-

Stir the mixture for an extended period (e.g., 7 days).

-

Monitor the formation of carbohydrate products using mass spectrometry.

-

After the reaction period, trap the products as hydrazones and analyze as described above.[1]

dot

Caption: Workflow for the one-pot synthesis of 2-deoxy-D-ribose.

Photochemical Synthesis from Ribose

An alternative prebiotic route to 2-deoxy-D-ribose involves the photoreduction of existing pentoses, such as ribose. This pathway is significant as it suggests that the building blocks of DNA could have arisen from the building blocks of RNA under plausible prebiotic conditions.

Photoredox Chemistry

Sutherland and coworkers demonstrated that ribose can be partially converted to 2-deoxyribose under photoredox conditions.[2] This process involves the irradiation of a solution of ribose in the presence of a copper(I) cyanide catalyst, hydrogen sulfide, and other reagents.[2][3]

dot

Caption: Photochemical synthesis of 2-deoxy-D-ribose from ribose.

Quantitative Data

The following table summarizes the quantitative data for the photochemical synthesis of 2-deoxy-D-ribose.

| Starting Material | Catalyst/Reagents | Conditions | Product | Yield | Reference(s) |

| Ribose | CuCN, NaH₂PO₄·2H₂O, KSCN, NaSH·xH₂O | pH 7, 37°C, UV (254 nm), 6 h | 2-Deoxyribose | 52% | [2] |

| Arabinose | CuCN, NaH₂PO₄·2H₂O, KSCN, NaSH·xH₂O | pH 7, 37°C, UV (254 nm), 6 h | 2-Deoxyribose | 43% | [3] |

Experimental Protocol

Procedure for Photochemical Reduction of Ribose:

-

Prepare a solution of H₂O/D₂O (e.g., 2.5/0.4 mL) and degas it.

-

Add NaH₂PO₄·2H₂O (0.100 mmol), KSCN (0.030 mmol), ribose (0.030 mmol), and NaSH·xH₂O (0.030 mmol).

-

Adjust the solution to pH 7 using degassed NaOH/HCl.

-

Transfer the mixture to a quartz cuvette containing CuCN (ca. 0.5 mg, 20 mol%) and seal it immediately.

-

Place the cuvette in a Rayonet reactor and irradiate with 254 nm UV light for 6 hours. Maintain the temperature at approximately 37°C.

-

Analyze the reaction mixture using ¹H-NMR spectroscopy to quantify the conversion to 2-deoxyribose.[2]

The Role of Borate (B1201080) Minerals and the Formose Reaction

The formose reaction, the polymerization of formaldehyde, has long been considered a potential source of prebiotic sugars. However, it typically produces a complex mixture of carbohydrates with low yields of specific pentoses like ribose (<1%).[1][7]

Borate minerals have been shown to play a crucial role in stabilizing sugars, particularly ribose, by forming borate complexes.[8][9][10][11][12] This stabilization can prevent the degradation of ribose under the alkaline conditions of the formose reaction, potentially allowing for its accumulation on the early Earth. While this does not directly lead to the synthesis of 2-deoxy-D-ribose, it is a critical factor in the availability of its potential precursor, ribose. The selective stabilization of ribose by borate could have been a key step in the emergence of an RNA world, which may have preceded a DNA-based system.

Conclusion

The prebiotic synthesis of 2-deoxy-D-ribose remains a complex and fascinating area of research. The aldol condensation of acetaldehyde and D-glyceraldehyde, catalyzed by simple organic molecules, and the photochemical reduction of ribose represent two of the most viable pathways demonstrated to date. These routes provide plausible scenarios for the formation of the sugar backbone of DNA from simple, prebiotically available starting materials. Further research into the efficiency and selectivity of these and other potential pathways will continue to shed light on the chemical origins of life.

References

- 1. Prebiotic synthesis of 2-deoxy- d -ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC06083A [pubs.rsc.org]

- 2. Conversion of Biosynthetic Precursors of RNA to Those of DNA by Photoredox Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pure.york.ac.uk [pure.york.ac.uk]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. Prebiotic Synthesis of Ribose | Encyclopedia MDPI [encyclopedia.pub]

- 8. hou.usra.edu [hou.usra.edu]

- 9. Selective stabilization of ribose by borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Theoretical study on the factors controlling the stability of the borate complexes of ribose, arabinose, lyxose, and xylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Borate minerals stabilize ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

1-O-Methyl-2-deoxy-D-ribose molecular weight and formula

An In-Depth Technical Guide on 1-O-Methyl-2-deoxy-D-ribose

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides core information regarding this compound, a derivative of ribose.

Core Molecular Data

The fundamental quantitative data for this compound is summarized below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₆H₁₂O₄[1][2][3][4][5][6][7] |

| Molecular Weight | 148.16 g/mol [1][2][3][4][5][7] |

Experimental Protocols

While specific experimental protocols for the synthesis or application of this compound can vary, a general principle involves the introduction of a methoxy (B1213986) protective group at the anomeric carbon position of 2-deoxy-D-ribose under acidic conditions.[1][8] This one-step reaction is a convenient method for its preparation.[1][8] For detailed synthetic procedures, researchers are encouraged to consult relevant chemical literature.

Visualizations

To illustrate the logical relationship between the compound's name and its core molecular data, the following diagram is provided.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 1-O-甲基-2-脱氧-D-核糖 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 60134-26-1 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound, 90% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, 90% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. medchemexpress.com [medchemexpress.com]

The Landmark Discovery of 2-Deoxyribose: A Technical Retrospective of Phoebus Levene's Work

For Immediate Release

This technical guide provides an in-depth analysis of the pivotal discovery of 2-deoxyribose by Russian-American biochemist Phoebus Levene in 1929. Aimed at researchers, scientists, and drug development professionals, this document details the historical context, experimental methodologies, and the lasting impact of this fundamental discovery in the field of nucleic acid chemistry.

Introduction: The State of Nucleic Acid Chemistry Prior to 1929

In the early 20th century, the chemical nature of nucleic acids was a burgeoning field of study. Phoebus Levene, a prominent figure at the Rockefeller Institute of Medical Research, had already made significant contributions, including the identification of d-ribose (B76849) as a component of yeast nucleic acid in 1909.[1][2] This led to the initial, albeit incorrect, assumption that ribose was the universal sugar in all nucleic acids. However, accumulating evidence suggested differences between nucleic acids from various sources, particularly the distinct stability of thymus nucleic acid in alkaline conditions compared to yeast nucleic acid.[3] This set the stage for Levene's focused investigation into the carbohydrate component of thymus nucleic acid.

The Discovery of a Novel Sugar: 2-Deoxyribose

In 1929, through a series of meticulous experiments, Levene and his colleagues, L. A. Mikeska and T. Mori, successfully isolated and identified a previously unknown sugar from thymus nucleic acid. This sugar, which he named deoxyribose, was distinguished from ribose by the absence of a hydroxyl group at the 2' position of the pentose (B10789219) ring.[4] This discovery was a landmark achievement that fundamentally differentiated the two types of nucleic acids, leading to the terms we use today: ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).[5]

Experimental Protocols

Isolation of Nucleosides from Thymus Nucleic Acid

Levene's key innovation was the use of enzymatic digestion to hydrolyze thymus nucleic acid under mild conditions, avoiding the harsh chemical treatments that had previously failed to yield the intact sugar.

Experimental Workflow for Nucleoside Isolation:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2'-Deoxynucleosides using 1-O-Methyl-2-deoxy-D-ribose

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyl-2-deoxy-D-ribose serves as a convenient and stable precursor for the synthesis of 2'-deoxynucleosides, which are fundamental building blocks of DNA and key components in the development of antiviral and anticancer therapeutics. The methyl group at the anomeric position provides stability during initial synthetic manipulations, and the protected sugar can be efficiently converted into a reactive glycosyl donor for coupling with various nucleobases.

This document provides detailed application notes and experimental protocols for the synthesis of 2'-deoxynucleosides, commencing from this compound. The primary strategy involves the conversion of the starting material into a stable, protected glycosyl halide, specifically 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose, followed by a Lewis acid-catalyzed N-glycosylation reaction with silylated nucleobases (Vorbrüggen glycosylation).

Overall Synthetic Workflow

The synthesis of 2'-deoxynucleosides from this compound can be summarized in the following key stages:

-

Preparation of the Glycosyl Donor: Conversion of this compound to the key intermediate, 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose.

-

Silylation of Nucleobases: Preparation of silylated pyrimidine (B1678525) and purine (B94841) bases to enhance their solubility and nucleophilicity.

-

N-Glycosylation (Vorbrüggen Reaction): Coupling of the glycosyl donor with the silylated nucleobase in the presence of a Lewis acid catalyst.

-

Deprotection: Removal of the protecting groups from the sugar and nucleobase moieties to yield the final 2'-deoxynucleoside.

Experimental Protocols

Protocol 1: Preparation of 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose (Glycosyl Donor)

This protocol details the conversion of this compound to the key glycosyl donor.

Step 1a: Protection of 3,5-Hydroxyl Groups

-

Dissolve this compound (1 equivalent) in a mixture of pyridine (B92270) and dichloromethane (B109758).

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluoyl chloride (2.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield methyl 3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranoside.

Step 1b: Anomeric Chlorination

-

Dissolve the product from Step 1a in a mixture of acetic acid and acetyl chloride.

-

Pass a slow stream of dry hydrogen chloride gas through the solution at 0 °C for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Evaporate the solvent under reduced pressure, co-evaporating with toluene (B28343) to remove residual acid.

-

The resulting crude 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose is typically used in the next step without further purification.

Protocol 2: Silylation of Nucleobases

This protocol describes the general procedure for preparing silylated nucleobases.

-

Suspend the nucleobase (e.g., thymine, uracil, cytosine, adenine, or N-acetylguanine) (1 equivalent) in hexamethyldisilazane (B44280) (HMDS).

-

Add a catalytic amount of ammonium (B1175870) sulfate or a few drops of chlorotrimethylsilane (B32843) (TMSCl).

-

Reflux the mixture under an inert atmosphere (argon or nitrogen) until the solution becomes clear (typically 2-12 hours).

-

Remove the excess HMDS by distillation under reduced pressure.

-

The resulting silylated nucleobase is a viscous oil or a low-melting solid and is used directly in the glycosylation step.

Protocol 3: N-Glycosylation (Vorbrüggen Reaction)

This protocol details the coupling of the glycosyl donor with a silylated nucleobase.

-

Dissolve the crude 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose (1 equivalent) in an anhydrous aprotic solvent (e.g., acetonitrile, 1,2-dichloroethane).

-

Add the freshly prepared silylated nucleobase (1.2-1.5 equivalents) to the solution under an inert atmosphere.

-

Cool the mixture to 0 °C and add the Lewis acid (e.g., SnCl₄, TMSOTf) (1.2-2.0 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, monitoring by TLC.

-

Upon completion, pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate and extract with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 4: Deprotection of 2'-Deoxynucleosides

This protocol describes the removal of the p-toluoyl protecting groups.

-

Dissolve the protected nucleoside from Protocol 3 in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) solution (0.1-0.5 M in methanol).

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

-

Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Dowex-50 H⁺) or by adding a few drops of acetic acid.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude 2'-deoxynucleoside by recrystallization or silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical yields and anomeric ratios for the N-glycosylation of various silylated nucleobases with 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose under Vorbrüggen conditions.

| Nucleobase | Lewis Acid | Solvent | Reaction Time (h) | Yield (%) | Anomeric Ratio (β:α) |

| Thymine | SnCl₄ | Acetonitrile | 4-6 | 85-95 | >95:5 |

| Uracil | SnCl₄ | Acetonitrile | 4-6 | 80-90 | >95:5 |

| Cytosine (N⁴-acetyl) | TMSOTf | 1,2-Dichloroethane | 6-8 | 70-85 | >90:10 |

| Adenine (N⁶-benzoyl) | TMSOTf | Acetonitrile | 12-18 | 60-75 | ~85:15 |

| Guanine (N²-acetyl, O⁶-silyl) | TMSOTf | Acetonitrile | 18-24 | 50-65 | ~80:20 |

Note: Yields and anomeric ratios are approximate and can vary based on the specific reaction conditions, purity of reagents, and scale of the reaction.

Conclusion

The use of this compound as a starting material provides a reliable and efficient pathway for the synthesis of a variety of 2'-deoxynucleosides. The protocols outlined above, centered around the formation of a stable glycosyl chloride intermediate and subsequent Vorbrüggen glycosylation, offer a robust methodology for researchers in nucleoside chemistry and drug development. The provided quantitative data serves as a useful benchmark for optimizing these synthetic transformations. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and stereoselectivity.

Application Notes and Protocols for 1-O-Methyl-2-deoxy-D-ribose in Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-O-Methyl-2-deoxy-D-ribose is a derivative of the biologically crucial sugar 2-deoxy-D-ribose, the backbone of deoxyribonucleic acid (DNA). In synthetic organic chemistry, it serves not as a traditional protecting group for other molecules, but rather as a key synthetic intermediate or building block. The methyl group at the anomeric (C1) position acts as a temporary protecting group for the hemiacetal, facilitating the manipulation of other functional groups on the sugar ring. This stable, easily prepared compound allows for selective reactions at the C3 and C5 hydroxyl positions and can be activated at the anomeric center to act as a glycosyl donor.

These application notes provide detailed protocols for the synthesis of this compound, its use as a versatile building block for further chemical transformations, and the subsequent deprotection of the anomeric methyl group.

Application Note 1: Synthesis of 1-O-Methyl-2-deoxy-D-ribofuranoside

The most common method for preparing methyl glycosides from unprotected sugars is the Fischer glycosylation. This reaction involves treating the sugar with an alcohol (in this case, methanol) in the presence of a strong acid catalyst. The use of a solid-phase acid catalyst, such as Amberlite IR-120 H⁺ resin, simplifies the work-up procedure, as the catalyst can be removed by simple filtration. The reaction typically yields a mixture of α and β anomers in both furanose and pyranose forms, with the furanosides often being the kinetic products.[1]

Experimental Protocol: Fischer Glycosylation of 2-deoxy-D-ribose

Objective: To synthesize 1-O-Methyl-2-deoxy-D-ribofuranoside from 2-deoxy-D-ribose using an acid resin catalyst.

Materials:

-

2-deoxy-D-ribose

-

Anhydrous Methanol (B129727) (MeOH)

-

Amberlite® IR-120 H⁺ resin

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

To a solution of 2-deoxy-D-ribose (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration), add Amberlite® IR-120 H⁺ resin (e.g., 8 equivalents by weight relative to the sugar).[1]

-

Heat the reaction mixture to reflux (approx. 60-65°C) with vigorous stirring.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the resin by filtration, washing the resin with additional methanol.

-

Neutralize the filtrate by adding solid sodium bicarbonate until effervescence ceases.

-

Filter the mixture to remove the salts and dry the filtrate over anhydrous sodium sulfate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

The resulting mixture of anomeric methyl furanosides and pyranosides can be used as is for some applications or purified by column chromatography on silica (B1680970) gel.

Data Presentation

| Parameter | Value/Observation |

| Catalyst | Amberlite® IR-120 H⁺ |

| Solvent | Anhydrous Methanol |

| Temperature | 60-65°C (Reflux) |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-90% (crude mixture of anomers) |

| Product Ratio | Mixture of α/β furanosides and pyranosides |

Visualization: Synthetic Workflow

Application Note 2: Selective Modification and Use as a Glycosyl Donor

With the anomeric hydroxyl group protected as a stable methyl ether, the C3 and C5 hydroxyls of 1-O-Methyl-2-deoxy-D-ribofuranoside are available for further synthetic transformations. This allows for the regioselective introduction of other protecting groups or functional groups, which is a critical step in the synthesis of complex nucleoside analogues and other natural products. Following selective protection, the anomeric methyl group can be converted into a better leaving group to transform the sugar into an effective glycosyl donor.

Part A: Selective Protection of C3 and C5 Hydroxyl Groups

The primary hydroxyl at C5 is sterically more accessible and more nucleophilic than the secondary hydroxyl at C3. This difference can be exploited for selective protection. For comprehensive protection, reagents like benzoyl chloride can be used to protect both hydroxyls simultaneously.

Experimental Protocol: Benzoylation of Hydroxyl Groups

Objective: To protect the C3 and C5 hydroxyl groups of 1-O-Methyl-2-deoxy-D-ribofuranoside as benzoates.

Materials:

-

1-O-Methyl-2-deoxy-D-ribofuranoside

-

Anhydrous Pyridine (B92270)

-

Benzoyl chloride (BzCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-O-Methyl-2-deoxy-D-ribofuranoside (1.0 eq) in anhydrous pyridine at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add benzoyl chloride (2.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

-

Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford Methyl 3,5-di-O-benzoyl-2-deoxy-D-ribofuranoside.

Data Presentation

| Reagent/Condition | Purpose |

| Benzoyl Chloride | Acylating agent for hydroxyl groups |

| Pyridine | Base and solvent |

| Temperature | 0°C to Room Temperature |

| Typical Yield | >90% |

| Product | Methyl 3,5-di-O-benzoyl-2-deoxy-D-ribofuranoside |

Part B: Activation and Use as a Glycosyl Donor

Methyl glycosides are generally poor glycosyl donors. To use them in glycosylation reactions, the anomeric methyl group must be replaced with a more labile leaving group, such as a halide. Treatment of the protected methyl glycoside with trimethylsilyl (B98337) bromide (TMSBr) can convert it into the corresponding glycosyl bromide, a reactive species suitable for glycosylation.[2]

Experimental Protocol: Activation and Glycosylation

Objective: To convert the protected methyl glycoside into a glycosyl bromide and use it to glycosylate a simple alcohol acceptor.

Materials:

-

Methyl 3,5-di-O-benzoyl-2-deoxy-D-ribofuranoside

-

Trimethylsilyl bromide (TMSBr)

-

Anhydrous Dichloromethane (DCM)

-

Acceptor alcohol (e.g., Cyclohexanol)

-

Silver triflate (AgOTf) or other Lewis acid promoter

-

4 Å Molecular sieves

Procedure: Step 1: Formation of Glycosyl Bromide

-

Dissolve Methyl 3,5-di-O-benzoyl-2-deoxy-D-ribofuranoside (1.0 eq) in anhydrous DCM at 0°C.

-

Add TMSBr (1.5 eq) and stir the reaction at room temperature until TLC indicates complete conversion of the starting material (typically 1-2 hours).[2]

-

The resulting solution of the crude glycosyl bromide is highly reactive and is typically used immediately in the next step without isolation.

Step 2: Glycosylation Reaction

-

In a separate flask, combine the acceptor alcohol (e.g., cyclohexanol, 1.5 eq) and activated 4 Å molecular sieves in anhydrous DCM. Stir for 30 minutes at room temperature.

-

Cool the acceptor solution to -78°C.

-

Add the promoter (e.g., AgOTf, 1.2 eq) to the acceptor solution.

-

Slowly transfer the freshly prepared glycosyl bromide solution from Step 1 to the acceptor solution via cannula.

-

Allow the reaction to stir at -78°C and slowly warm to room temperature overnight.

-

Quench the reaction with triethylamine, dilute with DCM, and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.

-

Purify the product by silica gel chromatography.

Data Presentation

| Stage | Key Reagents | Product | Typical Yield |

| Activation | TMSBr | 3,5-Di-O-benzoyl-2-deoxy-D-ribofuranosyl bromide | (Used in situ) |

| Glycosylation | AgOTf, Alcohol | Corresponding 2-deoxy-β-glycoside | 60-80% |

Visualization: Synthetic Pathway

Application Note 3: Deprotection of the Anomeric Methyl Group

In certain synthetic routes, it may be necessary to remove the anomeric methyl group to regenerate the free hemiacetal. This is typically achieved by acidic hydrolysis. The resulting hemiacetal can then be used in other types of coupling reactions or further transformations.

Experimental Protocol: Acidic Hydrolysis of the Methyl Glycoside

Objective: To cleave the anomeric methyl ether of 1-O-Methyl-2-deoxy-D-ribofuranoside.

Materials:

-

1-O-Methyl-2-deoxy-D-ribofuranoside

-

Aqueous Hydrochloric Acid (e.g., 1 M HCl) or acidic resin

-

Water

-

Ethyl acetate (B1210297)

-

Anion exchange resin (e.g., Dowex® OH⁻ form)

Procedure:

-

Dissolve 1-O-Methyl-2-deoxy-D-ribofuranoside in a mixture of water and a co-solvent like dioxane or THF if needed for solubility.

-

Add aqueous HCl to a final concentration of 0.1-1 M.

-

Heat the mixture gently (e.g., 40-50°C) and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize the acid by adding an anion exchange resin until the pH is neutral.

-

Filter off the resin and wash with water.

-

Concentrate the aqueous solution under reduced pressure to yield 2-deoxy-D-ribose. If organic solvents were used, they can be removed first, followed by extraction of the aqueous layer with a solvent like ethyl acetate to remove any organic-soluble impurities before final concentration.

Data Presentation

| Parameter | Value/Condition |

| Reagent | Aqueous HCl |

| Temperature | 40-50°C |

| Work-up | Neutralization with ion-exchange resin |

| Product | 2-deoxy-D-ribose |

| Typical Yield | >95% |

Visualization: Deprotection Workflow

References

Application of 1-O-Methyl-2-deoxy-D-ribose in Oligonucleotide Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of custom oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling advancements in diagnostics, therapeutics (such as antisense and siRNA), and synthetic biology. The solid-phase phosphoramidite (B1245037) method is the gold standard for this process, relying on the sequential addition of protected nucleoside phosphoramidite building blocks to a growing oligonucleotide chain on a solid support. While typically starting from pre-synthesized protected 2'-deoxynucleosides (dA, dG, dC, and T), alternative starting materials can offer advantages in the synthesis of modified oligonucleotides. 1-O-Methyl-2-deoxy-D-ribose, a stable derivative of the natural sugar found in DNA, presents a versatile precursor for the synthesis of both natural and modified 2'-deoxynucleoside phosphoramidites.

This document provides a comprehensive overview of the application of this compound in oligonucleotide synthesis. It outlines a proposed synthetic pathway to convert this starting material into the necessary phosphoramidite building blocks and details their subsequent use in automated solid-phase oligonucleotide synthesis.